

Introduction: The Significance of the Indole Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1362781

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The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.^[1] Its unique electronic properties and versatile substitution patterns allow it to interact with a wide range of biological targets. Within this class, indole-2-carboxylic acid derivatives have emerged as critical pharmacophores for developing novel therapeutic agents, including treatments for infectious diseases like HIV and Chagas disease, as well as central nervous system disorders.^{[2][3][4][5]}

This guide provides a detailed technical overview of a specific, highly functionalized derivative: **6-Methoxy-1-methyl-1H-indole-2-carboxylic acid** (CAS Number: 739365-07-2). We will explore its fundamental physicochemical properties, outline a robust synthetic pathway grounded in established chemical principles, and discuss its potential applications as a key building block in contemporary drug discovery programs. The strategic placement of the 6-methoxy group and the N-methyl substituent significantly influences the molecule's lipophilicity, metabolic stability, and potential for specific receptor interactions, making it a compound of considerable interest for synthetic and medicinal chemists.

Core Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and computed properties for **6-Methoxy-1-methyl-1H-indole-2-carboxylic acid** are summarized below.

| Property | Value | Source(s) |
|-------------------|---|---|
| CAS Number | 739365-07-2 | [6] [7] [8] [9] |
| Molecular Formula | C ₁₁ H ₁₁ NO ₃ | [7] [8] [10] |
| Molecular Weight | 205.21 g/mol | [8] [10] |
| IUPAC Name | 6-methoxy-1-methylindole-2-carboxylic acid | [10] |
| Boiling Point | 422.3°C at 760 mmHg (Predicted) | [10] |
| Density | 1.26 g/cm ³ (Predicted) | [10] |
| SMILES | CN1C(=CC2=C1C=C(C=C2)O)C(=O)O | [10] [11] |
| InChI Key | KXACSDHQSUBYNG-UHFFFAOYSA-N | [10] [11] |

Retrosynthetic Analysis and Practical Synthesis Protocol

The synthesis of **6-Methoxy-1-methyl-1H-indole-2-carboxylic acid** can be logically approached through a multi-step pathway that leverages classical and modern organic reactions. The core strategy involves the initial construction of the substituted indole ring system, followed by functional group manipulations to achieve the final target molecule.

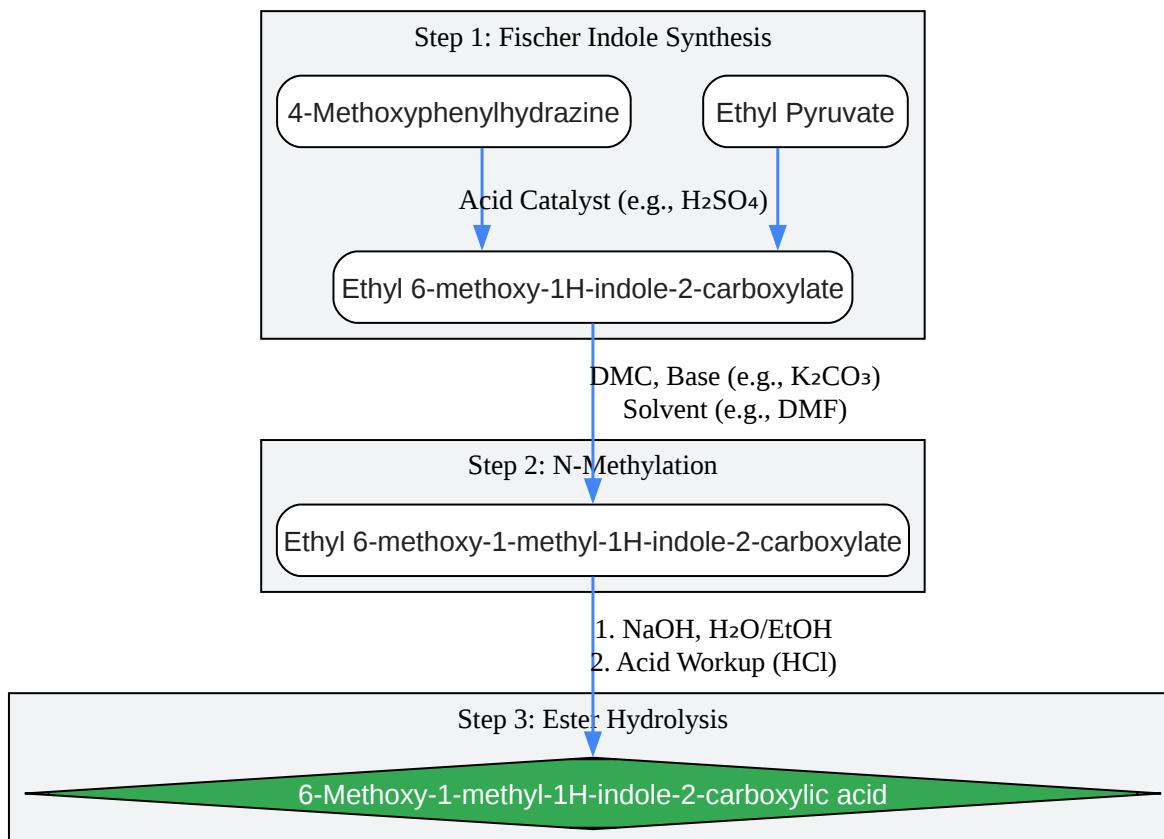
Conceptual Synthesis Workflow

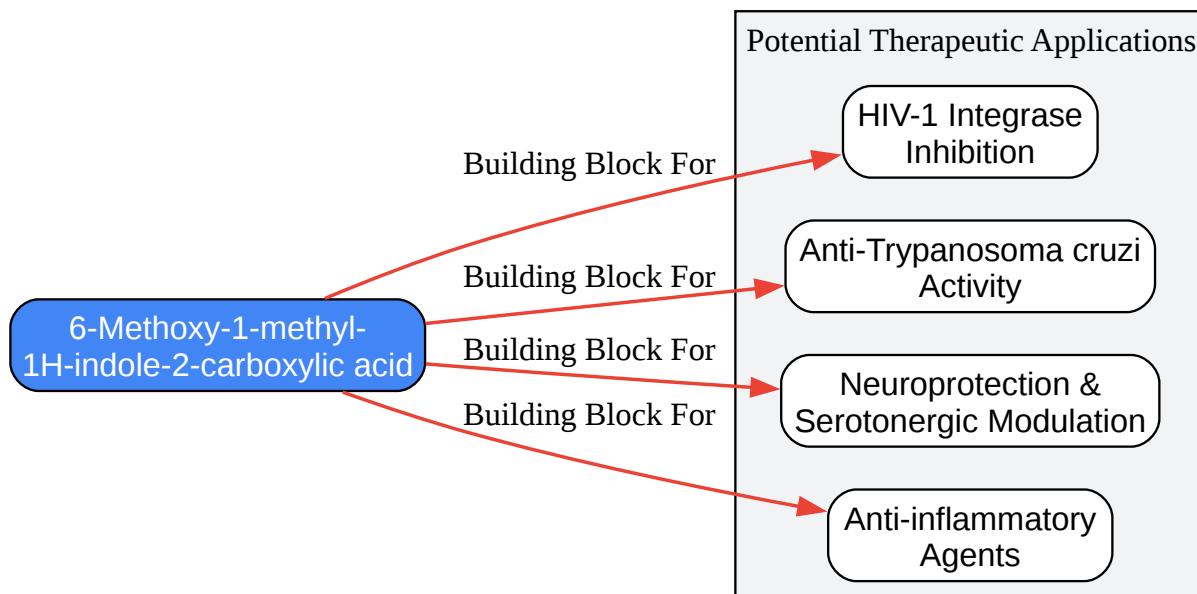
The proposed synthetic route is based on three key transformations:

- Fischer Indole Synthesis: To construct the 6-methoxyindole-2-carboxylate core. This century-old reaction remains one of the most reliable methods for indole synthesis, involving the acid-catalyzed cyclization of an arylhydrazone.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- N-Methylation: To introduce the methyl group onto the indole nitrogen. Modern, safer reagents like dimethyl carbonate (DMC) offer high yields and are suitable for large-scale

production.[15][16]

- Ester Hydrolysis: To convert the C-2 ester intermediate into the final carboxylic acid. This is a standard saponification reaction, typically achieved under basic conditions.[17][18]





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- To cite this document: BenchChem. [Introduction: The Significance of the Indole Nucleus in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362781#6-methoxy-1-methyl-1h-indole-2-carboxylic-acid-cas-number-739365-07-2]

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